molecular formula C9H19NO B2426106 1-(4,4-Dimethyloxolan-2-yl)propan-2-amine CAS No. 2155046-08-3

1-(4,4-Dimethyloxolan-2-yl)propan-2-amine

Cat. No.: B2426106
CAS No.: 2155046-08-3
M. Wt: 157.257
InChI Key: JAFXCMZPVGYSLE-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is an organic compound characterized by the presence of an oxolane ring substituted with a dimethyl group and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethyloxolan-2-yl)propan-2-amine typically involves the reaction of 4,4-dimethyloxolane with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyloxolan-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Scientific Research Applications

1-(4,4-Dimethyloxolan-2-yl)propan-2-amine finds applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyloxolan-2-yl)propan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The oxolane ring may also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

  • 1-(4,4-Dimethyloxolan-2-yl)propan-1-amine
  • 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine

Comparison: 1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is unique due to the position of the amine group on the propyl chain. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, 1-(4,4-Dimethyloxolan-2-yl)propan-1-amine has the amine group attached to the first carbon of the propyl chain, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-(4,4-dimethyloxolan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)4-8-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFXCMZPVGYSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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